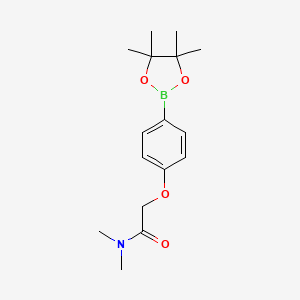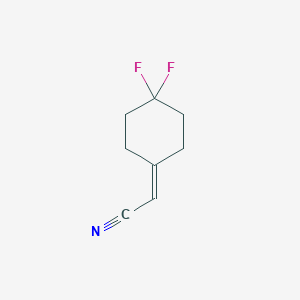![molecular formula C10H15BrN5O13P3 B12078723 [[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoadenosine 5’-triphosphate is a modified form of adenosine triphosphate (ATP) where a bromine atom is substituted at the eighth position of the adenine ring. This compound is widely used as an ATP analogue in biochemical research to study ATP-site binding effects on receptor and enzyme function and specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate typically involves the bromination of adenosine triphosphate. The reaction is carried out by treating adenosine triphosphate with bromine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromoadenosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: Similar to ATP, it can be hydrolyzed to adenosine diphosphate and adenosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines in aqueous or organic solvents.
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Adenosine diphosphate and adenosine monophosphate.
Aplicaciones Científicas De Investigación
8-Bromoadenosine 5’-triphosphate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the binding effects on ATP-site receptors and enzymes.
Industry: Utilized in biochemical assays and as a tool for studying enzyme kinetics and receptor functions.
Mecanismo De Acción
8-Bromoadenosine 5’-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP receptors and enzymes, influencing their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, providing insights into the molecular interactions at the ATP-binding sites . It acts as a P2X purinoceptor agonist, similar to ATP, and can stimulate phospholipase C activation and exocytosis in certain cell types .
Comparación Con Compuestos Similares
8-Bromoadenosine 5’-monophosphate: A monophosphate analogue with similar bromine substitution.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic monophosphate analogue used in similar biochemical studies.
Uniqueness: 8-Bromoadenosine 5’-triphosphate is unique due to its triphosphate structure, which closely mimics ATP, making it particularly useful for studying ATP-dependent processes. Its ability to act as a P2X receptor agonist and its cytotoxic effects on certain cancer cells further distinguish it from other analogues .
Propiedades
IUPAC Name |
[[5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIRTYVMLUIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)







